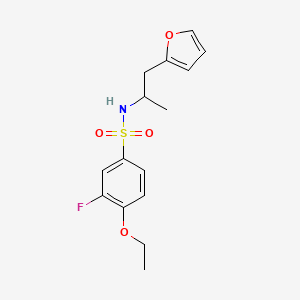

4-ethoxy-3-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-ethoxy-3-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups including an ethoxy group, a fluoro group, a furan ring, and a benzenesulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each targeting a specific functional group. For instance, the furan ring could be synthesized via a [1,2]-phospha-Brook rearrangement . The benzenesulfonamide group could be introduced via a Suzuki–Miyaura coupling .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the furan ring, a five-membered aromatic ring, could impart interesting electronic properties to the molecule. The benzenesulfonamide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the furan ring is an aromatic system and could undergo electrophilic aromatic substitution. The benzenesulfonamide group could participate in a variety of reactions, including those involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group and the aromatic furan and benzene rings could influence its solubility, melting point, and boiling point .Applications De Recherche Scientifique

Metabolic Studies and In Vitro Applications

Biotransformation Insights : A study focused on the metabolism of a structurally related compound, exploring its biotransformation through in vitro and in silico approaches. The research highlights the compound's metabolism in microsomes and its transformation via microbial models, demonstrating its high clearance and potential as a target for further pharmacokinetic studies (Słoczyńska et al., 2018).

Anticancer and Antiangiogenic Properties : Research on 3-arylaminobenzofuran derivatives, which share a structural motif with the compound , has shown significant antiproliferative activity against cancer cells. These findings suggest the potential application of such compounds in cancer therapy, particularly through their action on tubulin and vascular disrupting properties (Romagnoli et al., 2015).

Cyclooxygenase-2 Inhibition : The development of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety has been studied for its inhibitory effect on cyclooxygenase-2, a crucial enzyme in the inflammation pathway. This research indicates the role of fluorine substitution in enhancing selectivity and potency for COX-2 inhibition, presenting a potential therapeutic avenue for anti-inflammatory drugs (Pal et al., 2003).

Chemical Synthesis and Characterization

One-Pot Synthesis Approaches : Studies have explored the one-pot synthesis of fluorine-containing compounds, including benzo[b]furans, through microwave-assisted tandem intramolecular Wittig and Claisen rearrangement reactions. These methodologies underscore the compound's relevance in synthetic organic chemistry and potential for generating novel fluorinated structures (Ramarao et al., 2004).

Antimicrobial Activity : Research into sulfonamide derivatives, including those with benzenesulfonamide and furan moieties, has shown promising antimicrobial properties. Such studies suggest the utility of these compounds in developing new antimicrobial agents with potential for addressing drug-resistant bacterial infections (El-Gaby et al., 2018).

Propriétés

IUPAC Name |

4-ethoxy-3-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO4S/c1-3-20-15-7-6-13(10-14(15)16)22(18,19)17-11(2)9-12-5-4-8-21-12/h4-8,10-11,17H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGRQYBXINYWEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)CC2=CC=CO2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2658116.png)

![4-methoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2658117.png)

![2-fluoro-N-{2-[2-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2658123.png)

![3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide](/img/structure/B2658125.png)

![2-(3,5-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2658126.png)

![N-{3-[methyl(phenyl)amino]propyl}-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2658130.png)

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2658131.png)

methanone](/img/structure/B2658134.png)

![3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2658136.png)